An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-chloro-N-dodecylacetamide
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 2-chloro-N-dodecylacetamide
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-dodecylacetamide, a long-chain N-substituted chloroacetamide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its chemical structure, physicochemical properties, a robust synthesis protocol, and methods for its characterization. The guide emphasizes the underlying scientific principles and practical considerations for handling and utilizing this compound. Potential applications, drawing from the established biological activities of related chloroacetamide derivatives, are also discussed. This guide serves as a foundational resource for laboratories interested in exploring the synthesis and application of 2-chloro-N-dodecylacetamide.
Introduction: The Significance of N-Substituted Chloroacetamides
N-substituted chloroacetamides are a versatile class of organic compounds that serve as crucial intermediates in synthetic chemistry.[1] Their utility stems from the presence of two key functional groups: a reactive C-Cl bond, which is susceptible to nucleophilic substitution, and a stable amide linkage. This dual functionality makes them valuable precursors for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds.[1]
Furthermore, many compounds within this class have demonstrated significant biological activities, including antimicrobial, antifungal, herbicidal, and even anticancer properties.[2][3] The lipophilic character of the N-substituent can be readily modified to tune the compound's biological activity and pharmacokinetic properties. 2-chloro-N-dodecylacetamide, with its long C12 alkyl chain, is a prime candidate for applications requiring significant lipophilicity, such as membrane interaction or formulation in non-polar delivery systems. This guide will provide the foundational knowledge for synthesizing and characterizing this specific long-chain chloroacetamide.
Chemical Structure and Physicochemical Properties
The definitive identification of a chemical entity is paramount for reproducible scientific research. This section outlines the structural and physical characteristics of 2-chloro-N-dodecylacetamide.
2.1. Chemical Structure and Identifiers
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Chemical Name: 2-chloro-N-dodecylacetamide
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Molecular Formula: C₁₄H₂₈ClNO[4]
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CAS Number: 2877-29-4[5]
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Structure:
The structure consists of a dodecyl (C₁₂) alkyl chain attached to the nitrogen atom of an acetamide group, with a chlorine atom substituted at the alpha-carbon of the acetyl group.
2.2. Physicochemical Data
The physical properties of 2-chloro-N-dodecylacetamide are crucial for its handling, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source/Comment |
| Molecular Weight | 261.82 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 261.18594 Da | PubChemLite[4] |
| Appearance | White to off-white solid | Expected, based on similar long-chain amides. |
| Melting Point | Not determined | Expected to be a low-melting solid. |
| Boiling Point | Not determined | Expected to be high due to molecular weight. |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, DMF). Sparingly soluble in alcohols. Insoluble in water. | Predicted based on its long alkyl chain and amide functionality. |
| Predicted XlogP | 5.7 | PubChemLite[4] |
Synthesis of 2-chloro-N-dodecylacetamide
The synthesis of 2-chloro-N-dodecylacetamide is reliably achieved through the nucleophilic acyl substitution of dodecylamine with chloroacetyl chloride.[1] This reaction is straightforward and generally high-yielding.
3.1. Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic attack of the primary amine (dodecylamine) on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or an excess of the starting amine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the dodecylamine, rendering it non-nucleophilic.[1] The reaction is typically performed at a low temperature to control its exothermic nature.[1]
3.2. Detailed Synthesis Protocol
This protocol describes the synthesis of 2-chloro-N-dodecylacetamide on a laboratory scale.
Materials:
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Dodecylamine (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethanol or hexane for recrystallization
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Büchner funnel and filter flask
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve dodecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
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Work-up:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent.
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-
Isolation and Purification:
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Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to obtain pure 2-chloro-N-dodecylacetamide as a white solid.
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3.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 2-chloro-N-dodecylacetamide.
Characterization and Quality Control
The identity and purity of the synthesized 2-chloro-N-dodecylacetamide must be confirmed using standard analytical techniques.
4.1. Spectroscopic Analysis
4.1.1. ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6]
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Expected Chemical Shifts (in CDCl₃):
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~ 6.5-7.5 ppm (broad singlet, 1H): The amide N-H proton.
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~ 4.0 ppm (singlet, 2H): The two protons of the chloromethyl group (-CH₂Cl).
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~ 3.2 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen (-NH-CH₂-).
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~ 1.5 ppm (multiplet, 2H): The two protons on the second carbon of the dodecyl chain (-CH₂-CH₂-).
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~ 1.2-1.3 ppm (broad multiplet, 18H): The remaining nine methylene groups of the dodecyl chain.
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~ 0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the dodecyl chain.
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4.1.2. ¹³C NMR Spectroscopy
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Expected Chemical Shifts (in CDCl₃):
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~ 165-167 ppm: The carbonyl carbon (C=O).
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~ 42-43 ppm: The chloromethyl carbon (-CH₂Cl).
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~ 40-41 ppm: The carbon of the dodecyl chain attached to the nitrogen (-NH-CH₂-).
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~ 22-32 ppm: The carbons of the dodecyl chain.
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~ 14 ppm: The terminal methyl carbon (-CH₃).
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4.1.3. Infrared (IR) Spectroscopy
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Sample Preparation: The spectrum can be obtained from a thin film on a salt plate or as a KBr pellet.
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Expected Absorption Bands:
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~ 3300 cm⁻¹ (sharp, medium): N-H stretching vibration.
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~ 2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the alkyl chain.
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~ 1640-1660 cm⁻¹ (strong, sharp): Amide I band (C=O stretching).[7]
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~ 1540-1560 cm⁻¹ (medium): Amide II band (N-H bending).[7]
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~ 720-780 cm⁻¹ (medium): C-Cl stretching vibration.
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4.2. Purity Assessment
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
4.3. Characterization Workflow Diagram
Caption: Workflow for the characterization and purity assessment of the final product.
Potential Applications and Biological Activity
While specific studies on 2-chloro-N-dodecylacetamide are limited, the broader class of N-alkyl-2-chloroacetamides has been investigated for various biological activities. These compounds are known to exhibit antimicrobial, antifungal, and herbicidal properties.[2] The mechanism of action is often attributed to the alkylation of essential biomolecules, such as cysteine residues in enzymes, by the electrophilic chloromethyl group.
The long dodecyl chain in 2-chloro-N-dodecylacetamide is expected to significantly increase its lipophilicity. This could enhance its ability to penetrate microbial cell membranes, potentially leading to increased potency as an antimicrobial or antifungal agent. Further research is warranted to explore its efficacy against a range of bacterial and fungal strains.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe laboratory practices.
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Reagents: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood.[1] Dodecylamine is also corrosive and should be handled with care.
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Product: N-substituted chloroacetamides are generally considered hazardous. They can be irritants to the skin and eyes. Some chloroacetamides are suspected of reproductive toxicity.
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Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[8][9]
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Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb small spills with an inert material and dispose of it as hazardous waste.[9]
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Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][10]
Conclusion
This technical guide has provided a detailed overview of 2-chloro-N-dodecylacetamide, from its fundamental chemical properties to its synthesis and characterization. The protocols and data presented herein are intended to equip researchers with the necessary information to confidently work with this compound. The potential for this long-chain chloroacetamide in the development of new antimicrobial or antifungal agents makes it a molecule of significant interest for further investigation. Adherence to the safety guidelines outlined is essential for the responsible handling of this and related chemical entities.
References
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 536-540. [Link]
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2-CHLORO-N-DODECYLACETAMIDE — Chemical Substance Information. NextSDS. [Link]
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Preparation and Root Growth-Inhibitory Activity of N-Substituted 2-(2-Chloroacetamido)-3-(furan-2-yl)propanamides. J-Stage. [Link]
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2-chloro-n-dodecylacetamide (C14H28ClNO). PubChemLite. [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]
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